6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a naphthalene ring, an ethylamino group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 4-(ethylamino)naphthalen-1-amine with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one include:
- 4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene dimethylammonium chloride
- Bis [N-(4-{[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-ethylethanaminium] [mono and bis (dodecanyl, branched)]- (sulfonatophenoxy) benzenesulfonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the ethylamino group and the hydrazinylidene moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
60375-33-9 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[[4-(ethylamino)naphthalen-1-yl]diazenyl]phenol |
InChI |
InChI=1S/C18H17N3O/c1-2-19-15-11-12-16(14-8-4-3-7-13(14)15)20-21-17-9-5-6-10-18(17)22/h3-12,19,22H,2H2,1H3 |
InChI Key |
UWSJZANMPRDIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3O |
Origin of Product |
United States |
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